Cas no 1004192-94-2 (2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid)

2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrazole ring linked to a tertiary carboxylic acid, offering reactivity for further functionalization. The compound’s stability and defined stereochemistry make it a valuable intermediate in synthetic chemistry. Its chloro and carboxyl groups provide sites for nucleophilic substitution or condensation reactions, enabling the synthesis of more complex molecules. This compound may also serve as a precursor for biologically active molecules due to the pyrazole moiety's prevalence in medicinal chemistry. Suitable for controlled reactions, it is typically handled under standard laboratory conditions.
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid structure
1004192-94-2 structure
Product Name:2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS No:1004192-94-2
MF:C7H9ClN2O2
MW:188.611560583115
CID:3058383
Update Time:2025-06-15

2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
    • Inchi: 1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
    • InChI Key: FXOYRQOITFKUMP-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)C(C(=O)O)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

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2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1004192-94-2)2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Order Number:A1018731
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:21
Price ($):620.0
Email:sales@amadischem.com

Additional information on 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Professional Introduction to 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS No. 1004192-94-2)

2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the chemical formula C₉H₈ClN₂O₂, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a pyrazole core and a chlorinated aromatic ring makes it a versatile scaffold for developing novel therapeutic agents.

The CAS number 1004192-94-2 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid features a methylpropanoic acid side chain, which contributes to its reactivity and functionalization potential. This side chain can be further modified to introduce additional pharmacophores, enhancing its suitability for drug development.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The 4-chloro substituent on the pyrazole ring enhances the compound's electronic properties, making it more amenable to interactions with biological targets. This feature is particularly valuable in designing molecules with improved binding affinity and selectivity.

Recent studies have highlighted the potential of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid as a key intermediate in synthesizing novel drug candidates. Researchers have explored its utility in generating derivatives with enhanced pharmacological properties. For instance, modifications at the methylpropanoic acid moiety have led to compounds with improved solubility and bioavailability, critical factors for clinical efficacy.

The compound's structural framework also allows for exploration in fragment-based drug design, a strategy that leverages small molecular fragments to identify lead compounds. The combination of the pyrazole core and the chlorinated aromatic ring provides a rich scaffold for virtual screening and experimental validation. This approach has been instrumental in accelerating the discovery of new therapeutic agents with minimal toxicity profiles.

Advances in computational chemistry have further facilitated the study of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid. Molecular modeling techniques have enabled researchers to predict binding interactions between this compound and biological targets, such as enzymes and receptors. These predictions are crucial for optimizing lead structures before moving into costly and time-consuming wet-lab experiments.

The pharmaceutical industry has shown particular interest in developing inhibitors targeting enzymes involved in inflammatory pathways. The pyrazole derivative nature of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid makes it a promising candidate for this purpose. By fine-tuning its structure, scientists aim to create molecules that selectively inhibit key inflammatory enzymes, thereby reducing inflammation without causing systemic side effects.

In conclusion, 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and methodologies, this compound is likely to play an increasingly important role in the fight against human disease.

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Amadis Chemical Company Limited
(CAS:1004192-94-2)2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
A1018731
Purity:99%
Quantity:1g
Price ($):620.0
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